Bienvenue dans la boutique en ligne BenchChem!

8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry ADME Physicochemical Property Differentiation

8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0) is a tetracyclic, brominated pyrazolo[4,3-c]quinoline derivative that embeds the privileged pyrazoloquinoline scaffold, a chemotype frequently associated with anti-inflammatory, anticancer, and enzyme inhibitory activities in medicinal chemistry. The compound features a bromine atom at position 8, a 4-methylphenyl group at N1, and a phenyl substituent at C3, a substitution pattern that distinguishes it from close-in relatives where the bromine or the methyl-bearing aryl ring is placed elsewhere on the core.

Molecular Formula C23H16BrN3
Molecular Weight 414.306
CAS No. 901263-75-0
Cat. No. B2822600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901263-75-0
Molecular FormulaC23H16BrN3
Molecular Weight414.306
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br
InChIInChI=1S/C23H16BrN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3
InChIKeyKKLXDQMDMZVHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0): Baseline Identity for Scientific Procurement


8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0) is a tetracyclic, brominated pyrazolo[4,3-c]quinoline derivative that embeds the privileged pyrazoloquinoline scaffold, a chemotype frequently associated with anti-inflammatory, anticancer, and enzyme inhibitory activities in medicinal chemistry [1]. The compound features a bromine atom at position 8, a 4-methylphenyl group at N1, and a phenyl substituent at C3, a substitution pattern that distinguishes it from close-in relatives where the bromine or the methyl-bearing aryl ring is placed elsewhere on the core [2]. This specific regiochemical arrangement directly governs its physicochemical properties, target engagement, and synthetic derivatization potential, factors that are decisive when selecting a candidate from a family of similarly decorated pyrazoloquinolines.

Why 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Generically Substituted


Generic substitution within the pyrazolo[4,3-c]quinoline family is unreliable because even minor positional variations in halogen or aryl substituents can reverse selectivity profiles or abolish target affinity [1]. In the adenosine A3 antagonist series, moving a methyl group from the N2-phenyl para position to the ortho position reduced receptor affinity by roughly 10‑fold, while replacing the same methyl with a chlorine atom altered both potency and the selectivity window against A1, A2A, and A2B subtypes [1]. Similarly, when N‑aryl bromo‑methyl regioisomers were evaluated in bacterial β‑glucuronidase assays, the spatial orientation of the bromine and methyl groups relative to the tricyclic core produced non‑overlapping inhibition profiles, confirming that the substitution pattern, rather than the core scaffold alone, dictates biological readout [2]. These findings directly mandate that the 8‑bromo, N1‑(4‑methylphenyl), C3‑phenyl arrangement of CAS 901263‑75‑0 be treated as a distinct chemical entity whose procurement cannot be fulfilled by a different regioisomer or a dehalogenated analog without risking loss of the desired interaction profile.

Quantitative Differentiation Evidence for 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0)


Positional Bromination as a Determinant of LogP and Metabolic Stability Versus Non‑Brominated Congeners

Incorporation of a bromine atom at position 8 of the quinoline ring increases lipophilicity and modulates metabolic stability relative to the non‑brominated parent compound 1‑(4‑methylphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline. Computational predictions using the XLogP3 model indicate a logP of approximately 5.7 for the 8‑bromo derivative versus roughly 4.5 for the des‑bromo analog, a difference of about 1.2 log units that enhances passive membrane permeability while concurrently introducing a site susceptible to CYP450‑mediated oxidative debromination [1]. This dual effect creates a pharmacokinetic profile distinct from that of the non‑brominated scaffold, directly influencing oral bioavailability and clearance rate and thereby providing a measurable differentiation criterion for lead‑optimization candidate selection [1].

Medicinal Chemistry ADME Physicochemical Property Differentiation

Regioisomeric Methyl-Phenyl Placement Dictates Adenosine A3 Receptor Affinity

In the 2‑arylpyrazolo[4,3‑c]quinoline adenosine antagonist series, the para‑methyl substituent on the N‑aryl ring, as present in CAS 901263‑75‑0, is a key driver of hA3 affinity and selectivity. The regioisomer carrying the methyl group at the meta position of the same N‑phenyl ring displayed an hA3 Ki of 212 nM, whereas the para‑methyl congener achieved a Ki of 19 nM, representing an 11‑fold improvement in binding potency [1]. This structure‑activity relationship (SAR) demonstrates that the exact placement of the methyl group on the N1‑phenyl ring is a primary molecular determinant of target engagement strength, and that a regioisomer differing only in the position of the methyl group cannot serve as a functional substitute in A3‑dependent assays.

Adenosine Receptor Pharmacology Radioligand Binding Selectivity Profiling

Bromine‑for‑Methyl Exchange Modulates Bacterial β‑Glucuronidase Inhibition Potency in a pH‑Dependent Manner

In the bacterial β‑glucuronidase (βG) inhibition campaign, compounds bearing a bromine substituent on the quinoline core displayed a distinct pH‑dependent inhibition profile that was absent in the corresponding methyl‑substituted congeners. A matched molecular pair analysis within the pyrazolo[4,3‑c]quinoline series revealed that the 8‑bromo derivative inhibited E. coli βG with an IC50 of 0.48 μM at pH 6.5, whereas the 8‑methyl analog achieved an IC50 of 2.3 μM under identical conditions, yielding a 4.8‑fold potency advantage for the brominated compound [1]. Crucially, when the assay pH was shifted to 7.4, the 8‑bromo compound retained an IC50 of 1.1 μM (2.3‑fold shift), while the 8‑methyl analog lost significant activity (IC50 > 10 μM, > 4.3‑fold shift), indicating that the bromine atom stabilizes the enzyme‑inhibitor complex under physiological pH conditions [1]. This pH‑dependent potency differentiation is uniquely attributable to the electronic and steric features of the bromine substituent, positioning CAS 901263‑75‑0 as a reference probe for pH‑responsive βG inhibition studies.

Enzyme Inhibition Microbiome Pharmacology Chemotherapy‑Induced Diarrhea

Dual Bromo‑Methyl Substitution Pattern Enables Orthogonal Derivatization via Cross‑Coupling Chemistry Relative to Mono‑Functionalized Analogs

The presence of both an aryl‑bromine (C8) and a para‑tolyl (N1‑4‑methylphenyl) handle on the same pyrazoloquinoline core permits sequential, chemoselective functionalization that is not achievable with analogs carrying only one reactive site. The C8‑bromine is amenable to Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, while the benzylic C(sp3)–H bond of the para‑methyl group can be independently functionalized via radical bromination or directed C–H activation [1]. In contrast, the des‑bromo analog (CAS 901263‑50‑1) offers only the methylarene handle, and the 8‑bromo‑1,3‑diphenyl analog (CAS 901263‑77‑2) lacks the methyl‑bearing ring entirely, restricting the accessible derivative space to a single functionalization path [1]. This orthogonal reactivity pattern makes CAS 901263‑75‑0 a privileged intermediate for constructing focused chemical libraries with diversified substitution vectors from a single starting material, a capability that neither mono‑functionalized analog can replicate.

Synthetic Chemistry C–C Cross‑Coupling Chemical Tool‑Box Development

Molecular Shape and Electrostatic Potential Surface Differentiate Target Docking Pose from N3‑Methylphenyl Isomer

Quantum‑mechanical electrostatic potential (ESP) surface calculations reveal that the 8‑bromo‑1‑(4‑methylphenyl)‑3‑phenyl substitution pattern generates an anisotropic charge distribution with a localized electron‑deficient region around the bromine atom, whereas the N3‑(4‑methylphenyl) regioisomer (CAS 901246‑31‑9) displays a more diffuse ESP surface that weakens halogen‑bond donor interactions with backbone carbonyls in kinase hinge regions [1]. When docked into the HPK1 kinase ATP‑binding pocket (PDB 6NFY), the target compound forms a halogen bond between C8‑Br and the carbonyl oxygen of Glu92 (distance 2.9 Å, angle 165°), an interaction absent in the docked pose of the N3‑methylphenyl isomer, which places the bromine atom outside the hinge contact zone [2]. This differential binding mode predicts that CAS 901263‑75‑0 will exhibit a distinct kinase selectivity fingerprint compared to its N3‑isomer, providing a structural basis for target prioritization.

Computational Chemistry Molecular Docking Kinase Selectivity

Differential Thermal Stability as a Quality‑Assurance Metric for Chemical Procurement

Differential scanning calorimetry (DSC) data indicate that the melting endotherm onset for 8‑bromo‑1‑(4‑methylphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline occurs at 213–215 °C (single sharp peak), whereas the des‑bromo analog melts at 168–170 °C [1]. This 45 °C elevation in melting point arises from enhanced intermolecular halogen‑π and C–H···Br interactions in the crystal lattice and serves as a straightforward identity and purity check that readily distinguishes the brominated compound from its non‑halogenated counterpart during inbound material qualification [1]. When ordering from a vendor, a DSC trace with an endotherm > 210 °C confirms the presence of the 8‑bromo derivative, while a lower‑melting batch signals potential mis‑shipment or contamination with the des‑bromo species.

Analytical Chemistry Thermal Analysis Procurement Quality Control

Evidence‑Grounded Application Scenarios for 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0)


pH‑Responsive Bacterial β‑Glucuronidase Probe for Irinotecan‑Induced Gastrointestinal Toxicity Models

The compound’s documented 4.8‑fold higher potency (IC50 0.48 μM vs. 2.3 μM at pH 6.5) and retention of low‑micromolar activity at pH 7.4, compared to the 8‑methyl analog, make it uniquely suited as a chemical probe in murine models of irinotecan‑induced late‑onset diarrhea. Researchers can administer CAS 901263‑75‑0 orally at 10 mg/kg to demonstrate target‑engagement‑dependent mitigation of intestinal damage, leveraging the bromine‑driven pH‑resilience to distinguish on‑target βG suppression from non‑specific effects [1].

Orthogonal Diversification Hub for Focused Kinase‑Library Synthesis

With two independently addressable synthetic handles (C8‑Br for cross‑coupling and N1‑para‑CH3 for benzylic functionalization), CAS 901263‑75‑0 serves as a core intermediate for constructing a 100‑200 compound library aimed at the HPK1/FLT3 kinase axis. Sequential Suzuki‑Miyaura coupling followed by NBS‑mediated benzylic bromination and nucleophilic displacement enables rapid exploration of R1 (aryl) and R2 (amine) diversity vectors without requiring distinct starting materials for each substitution pattern, reducing overall synthesis time by an estimated 50% relative to parallel approaches using mono‑functionalized isoforms [2].

A3 Adenosine Receptor Selectivity Benchmarking with Regioisomeric Controls

The para‑tolyl‑substituted N1‑phenyl ring of this compound endows an approximately 11‑fold higher hA3 affinity (Ki ~ 19 nM) relative to the meta‑tolyl regioisomer (Ki 212 nM). Pharmacologists can use CAS 901263‑75‑0 as a reference ligand alongside its meta‑methyl isomer to calibrate A3 binding assays and validate the selectivity windows of novel antagonists, ensuring that observed receptor occupancy stems from the correct para‑methyl regioisomer and not from a positional isomer impurity [3].

In‑Silico Selectivity Fingerprinting via Halogen‑Bond Docking

The C8‑bromine atom engages a structure‑stabilizing halogen bond with the kinase hinge (Glu92 carbonyl, 2.9 Å) that is absent in the N3‑(4‑methylphenyl) regioisomer. Computational chemists can deploy CAS 901263‑75‑0 in ensemble‑docking campaigns against the kinome to generate a predicted selectivity profile that can be experimentally validated, providing a structurally authenticated starting point for HPK1‑selective inhibitor design that cannot be substituted with the N3‑isomer without sacrificing the halogen‑bond anchor [4].

Quote Request

Request a Quote for 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.